2,4,6-三氯苯甲酸

描述

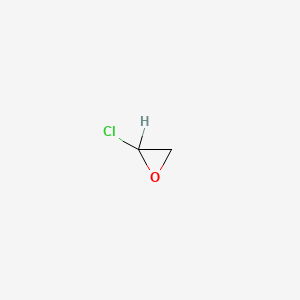

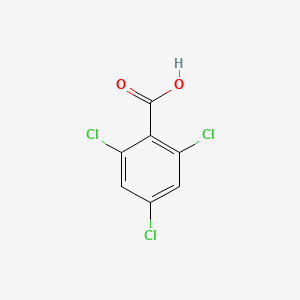

2,4,6-Trichlorobenzoic acid (TCBA) is an organic compound belonging to the class of chlorobenzoic acids. It is a colorless crystalline solid that is used in various scientific and industrial applications. TCBA is an important intermediate in the synthesis of various organic compounds and is also used as a catalyst in the production of pharmaceuticals, dyes, and other industrial chemicals. In addition, it has been studied for its potential use in biochemistry and physiology, as well as its potential applications in laboratory experiments.

科学研究应用

2,4,6-三氯苯甲酸在环境样品中的吸附:TCB与土壤成分有显著的相互作用,在氧化和缺氧条件下影响其吸附。这种相互作用受氧化还原电位、溶解有机碳和pH等因素的影响,尤其在缺氧条件下。这些发现对于了解TCB和类似异生物的环境行为至关重要(Ololade et al., 2014)。

植物生长和除草剂稳定性:对小麦植物和动物(如兔子和老鼠)中的TCB的研究表明,在收获时种子和秸秆中存在,这是通过根部吸收或喷雾施用实现的。这突显了TCB的稳定性以及对食物链和生态系统的潜在影响(Balayannis et al., 1965)。

在土壤中的持久性和迁移:研究表明,TCB在土壤中持久存在(在某些情况下长达11年),在土壤剖面中有不同程度的渗透和迁移。这种持久性在处理后不会受到湿度或温度等因素的显著影响(Phillips, 1968)。

抗菌和抗炎应用:已对TCB衍生物进行了研究,以探讨其潜在的抗菌和抗炎活性。这项研究对于制药和医疗应用尤为重要(Karegoudar et al., 2008)。

光催化降解研究:已对水相TiO2分散体系中TCB的光催化降解进行了研究,发现主要降解速度快,有机碳完全矿化为CO2,同时有机氯转化为氯化物离子。这项研究对于了解TCB的环境修复具有重要意义(Bianco Prevot & Pramauro, 1999)。

作用机制

Target of Action

2,4,6-Trichlorobenzoic acid (TCB) is a chlorinated aromatic compound that is primarily used in organic syntheses . It is also a degradation intermediate of polychlorinated biphenyls (PCBs) in contaminated soil . The primary targets of TCB are microbial communities, where it serves as the sole carbon and energy supplement .

Mode of Action

TCB interacts with its targets, the microbial communities, by serving as their sole source of carbon and energy . This interaction results in the biodegradation of TCB, leading to its transformation into less complex and less toxic compounds .

Biochemical Pathways

It is known that tcb undergoes reductive cleavage in the presence of active sodium . This reaction is part of the broader process of halogenated benzoic acid reduction . Furthermore, TCB can be used in the synthesis of (+)-methynolide, the aglycon of a macrolide antibiotic, methymycin .

Pharmacokinetics

It is known that tcb is highly soluble in water and most organic solvents . This suggests that it could be readily absorbed and distributed in biological systems. The metabolism and excretion of TCB would likely depend on the specific microbial communities involved and their metabolic capabilities.

Result of Action

The action of TCB results in its biodegradation and the subsequent release of energy for the microbial communities . This process transforms TCB into less complex and less toxic compounds, thereby reducing its environmental impact .

Action Environment

The action of TCB is influenced by various environmental factors. For instance, the presence of oxygen significantly impacts the degradation of TCB . Under oxic conditions, TCB is more readily degraded, while under anoxic conditions, the degradation process is slower . Additionally, the presence of other soil components, such as organic carbon and metal oxide phases, can also influence the sorption of TCB .

属性

IUPAC Name |

2,4,6-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFFVQBMVYYTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075329 | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-43-1 | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BWG1HX6CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,4,6-Trichlorobenzoic acid unique in terms of its degradation by microbial communities?

A1: Research shows that anaerobic microbial communities can selectively remove chlorine atoms from specific positions on the 2,4,6-Trichlorobenzoic acid molecule. Specifically, these communities demonstrate a preference for removing chlorine from the ortho position, leaving other positions untouched []. For instance, 2,3,6-Trichlorobenzoic acid is transformed into 2,5-Dichlorobenzoic acid, showcasing this unique dechlorination pattern. This selectivity is influenced by factors like the presence of benzoate or volatile organic acids, which stimulate the dechlorination process []. This finding has implications for the bioremediation of environments contaminated with this compound.

Q2: How does the structure of 2,4,6-Trichlorobenzoic acid influence its ability to form halogen bonds, and what are the implications of these interactions?

A2: The presence of three chlorine atoms in the 2,4,6 positions of the benzene ring significantly enhances the molecule's ability to engage in halogen bonding []. This is evident in the formation of molecular complexes with lanthanide ions and 1,10-phenanthroline. Compared to analogous complexes formed with p-chlorobenzoic acid, the 2,4,6-Trichlorobenzoic acid complexes exhibit a higher frequency of halogen bonding interactions due to the increased number of halogen atoms available for interaction []. These findings highlight the potential for using halogen bonding as a design strategy in supramolecular chemistry and materials science.

Q3: How does the availability of different nutrients affect the structure and composition of biofilms that degrade 2,4,6-Trichlorobenzoic acid?

A3: Studies reveal that the composition of nutrients significantly influences the architecture and characteristics of biofilms degrading 2,4,6-Trichlorobenzoic acid []. When these biofilms, initially grown with 2,4,6-Trichlorobenzoic acid as the sole carbon source, are exposed to a more readily available carbon source like Trypticase soy broth, their structure undergoes a noticeable transformation. The distinct mound formations observed in 2,4,6-Trichlorobenzoic acid-fed biofilms disappear, leading to a more uniform biofilm structure []. This suggests a shift in the microbial community and their extracellular matrix production in response to nutrient availability.

Q4: Beyond its role in bioremediation, what other research areas utilize 2,4,6-Trichlorobenzoic acid?

A4: 2,4,6-Trichlorobenzoic acid plays a crucial role in investigating the mutagenic potential of chemical compounds []. Its use in the Salmonella Ames test provides valuable insights into the ability of substances to cause genetic mutations []. This information is critical for assessing the safety of various chemicals and understanding their potential impact on human health and the environment.

Q5: What unique structural characteristics of 2,4,6-Trichlorobenzoic acid have been revealed through crystallographic studies?

A5: Crystallographic analysis of 2,4,6-Trichlorobenzoic acid reveals an uncommon structural arrangement []. The crystal structure, solved with Z = 12 in space group P21/n, shows three molecules of 2,4,6-Trichlorobenzoic acid in the asymmetric unit. Notably, these molecules form two distinct dimers: a complete carboxylic acid dimer and half of a second unique dimer located at a crystallographic inversion center []. Interestingly, the carboxyl groups within the asymmetric unit exhibit similar bond lengths and angles, contrasting with the distinct double and single bond character typically observed in highly ordered dimeric systems []. This unusual arrangement provides valuable insights into the intermolecular interactions and packing behavior of this compound in the solid state.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。